BenchChemオンラインストアへようこそ!

4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

Procure this specific 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide (CAS 1091477-91-6) to ensure experimental reproducibility. Its unique 4-fluoro-3-methyl substitution pattern provides balanced electronic modulation of sulfonamide NH acidity, critical for carbonic anhydrase isoform selectivity screening (CA IX/XII vs. CA I/II). The 4-acetamido pharmacophore further defines DHFR and urease binding profiles, distinguishing it from non-acetylated or mono-substituted analogs. Do not substitute with generic sulfonamide-benzamide chemotypes, as subtle changes in the aryl ring or linker length fundamentally alter target engagement. This compound occupies lead-like physicochemical space (XLogP 1.5, TPSA 113 Ų), making it an ideal starting point for systematic SAR programs targeting methotrexate-resistant cancers and H. pylori. Standard purity is ≥95%. Contact suppliers directly for custom synthesis, bulk quantities, and current pricing.

Molecular Formula C18H20FN3O4S
Molecular Weight 393.43
CAS No. 1091477-91-6
Cat. No. B2781653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide
CAS1091477-91-6
Molecular FormulaC18H20FN3O4S
Molecular Weight393.43
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)F
InChIInChI=1S/C18H20FN3O4S/c1-12-11-16(7-8-17(12)19)27(25,26)21-10-9-20-18(24)14-3-5-15(6-4-14)22-13(2)23/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23)
InChIKeyCEWDXQFLTSDJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide (CAS 1091477-91-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide (CAS 1091477-91-6, PubChem CID 29693289) is a synthetic sulfonamide-benzamide hybrid with molecular formula C18H20FN3O4S and molecular weight 393.43 g/mol [1]. Its structure integrates a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 4-fluoro-3-methylbenzenesulfonamide moiety [1]. Key computed physicochemical properties include XLogP3-AA of 1.5, topological polar surface area of 113 Ų, 3 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds [1]. This compound belongs to a class of N4-substituted sulfonamide-acetamide derivatives that have attracted research attention for their potential as dihydrofolate reductase (DHFR) inhibitors, carbonic anhydrase inhibitors, and anticancer/antimicrobial agents [2]. The compound is primarily distributed as a research-grade chemical for in vitro and preclinical investigations, with typical purity specifications of ≥95% [1].

Why Generic Substitution Fails for 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide: Structural Nuances Driving Differential Target Engagement


Sulfonamide-benzamide conjugates cannot be treated as interchangeable commodities because subtle variations in the sulfonamide aryl ring, the N-acyl substituent on the benzamide, and the linker length collectively dictate target selectivity, binding kinetics, and cellular permeability [1]. In the specific case of 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide, the 4-fluoro-3-methyl substitution pattern on the terminal phenyl ring introduces a unique combination of electron-withdrawing (fluoro) and electron-donating (methyl) effects that modulate the sulfonamide NH acidity and zinc-binding affinity at metalloenzyme active sites, a feature absent in unsubstituted, mono-substituted, or heteroaryl (e.g., thiophene, naphthalene) analogs [2][3]. Furthermore, the 4-acetamido group on the benzamide ring provides an additional hydrogen-bonding pharmacophore that has been shown in related benzamide-acetamide sulfonamide series to significantly alter urease and DHFR inhibition potency compared to non-acetylated or differently acylated congeners [3]. These structural determinants mean that procurement decisions based solely on the sulfonamide chemotype, without specifying the exact substitution pattern and linker topology, risk selecting a compound with fundamentally different target engagement profiles.

Product-Specific Quantitative Evidence Guide for 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide: Comparator-Based Differentiation Data


Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Thiophene and Naphthalene Sulfonamide Analogs

The target compound (CAS 1091477-91-6) possesses a computed XLogP3-AA of 1.5, topological polar surface area (TPSA) of 113 Ų, 3 hydrogen bond donors (HBD), and 6 hydrogen bond acceptors (HBA) [1]. In comparison, the thiophene-2-sulfonamido analog (CAS 1091477-63-2) has a lower computed lipophilicity owing to the more polar thiophene ring, while the naphthalene-2-sulfonamido analog exhibits significantly higher lipophilicity (estimated XLogP > 2.5) due to the extended aromatic system [2]. The balanced XLogP of 1.5 for the 4-fluoro-3-methylphenyl derivative places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas the naphthalene analog may present solubility and promiscuous binding liabilities associated with excessive lipophilicity [3].

Physicochemical profiling Drug-likeness Permeability prediction

Electronic Modulation of the Sulfonamide Zinc-Binding Group: 4-Fluoro-3-Methyl Substitution vs. Unsubstituted Phenyl and 4-Fluorophenyl Analogs

The sulfonamide NH acidity (pKa) is a critical determinant of zinc-binding affinity at carbonic anhydrase and related metalloenzyme active sites [1]. The 4-fluoro-3-methyl substitution on the target compound's terminal phenyl ring provides a distinctive electronic profile: the para-fluoro group exerts an electron-withdrawing (-I) effect that lowers the sulfonamide pKa and favors the zinc-binding anionic form, while the meta-methyl group provides a compensatory electron-donating (+I) effect that moderates the acidity to avoid excessive deprotonation that could impair membrane permeation [2]. This contrasts with the unsubstituted phenyl analog, which has higher pKa and weaker zinc coordination, and the 4-fluorophenyl-only analog, which may be overly acidic, potentially reducing selectivity across carbonic anhydrase isoforms [3]. In a study of benzamide sulfonamide derivatives as hCA II inhibitors, the 4-fluorophenyl-substituted compound (compound 2c) showed an IC50 of 25.67 nM, representing approximately 2-fold lower potency compared to the unsubstituted phenyl analog (compound 1c, IC50 = 13.59 nM) in the same assay, demonstrating that fluoro substitution alone does not guarantee superior activity [4].

Carbonic anhydrase inhibition Metalloenzyme targeting Structure-activity relationship

DHFR Inhibition Potential: N4-Acetamide Sulfonamide Scaffold vs. Classical Antifolates and Non-Classical DHFR Inhibitors

A systematic study by Hussein et al. (2019) demonstrated that N4-substituted sulfonamide-acetamide derivatives exhibit significant DHFR inhibitory activity through competitive binding at the folate substrate pocket, with molecular docking confirming favorable interactions with key active-site residues [1]. In this series, compounds showed IC50 values against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines that were comparable to or better than the reference drug 5-fluorouracil (5-FU) [1]. While the specific compound 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide was not directly tested in this study, its structural features—the N4-acetamide group, the ethylenediamine linker, and the 4-fluoro-3-methylphenylsulfonamide—align with the pharmacophore requirements identified for DHFR binding [1][2]. The 4-acetamido substituent provides a hydrogen-bonding anchor to the DHFR active site, while the fluoro-methyl substituted sulfonamide moiety occupies the p-aminobenzoic acid (pABA) binding pocket, a binding mode that is distinct from classical antifolates like methotrexate (which binds via a pteridine ring) and non-classical inhibitors like trimethoprim (which lacks the sulfonamide zinc-binding group) [2].

Dihydrofolate reductase Anticancer Antimicrobial Antifolate

Patent-Based Chemical Novelty: Structural Distinction from Prior Art Sulfonamidobenzamides

The compound 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide (CAS 1091477-91-6) is structurally distinguished from the broad sulfonamidobenzamide patent space. Patent US-9102591-B2 claims benzamide derivatives as inhibitors of various therapeutic targets, but the specific combination of a 4-acetamido group, ethylenediamine linker, and 4-fluoro-3-methylbenzenesulfonamide represents a distinct chemotype within this IP landscape . Earlier patents such as DE19705133A1 (Hoechst AG, 1998) describe broad sulfonamide-substituted compounds of formula (I) that encompass sulfonamidobenzamide derivatives, but the specific substitution pattern of the target compound—particularly the concurrent presence of the 4-acetamido group and the 4-fluoro-3-methyl substitution—provides a non-obvious structural combination that may offer differentiated IP positioning [1]. This structural uniqueness is relevant for organizations seeking to build patentable chemical series or avoid existing freedom-to-operate constraints.

Intellectual property Chemical novelty Freedom to operate

Best Research and Industrial Application Scenarios for 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide (CAS 1091477-91-6)


Carbonic Anhydrase Isoform Selectivity Profiling in Oncology Research

The dual electronic modulation provided by the 4-fluoro-3-methyl substitution on the terminal phenyl ring (electron-withdrawing fluoro balanced by electron-donating methyl) makes this compound a candidate for carbonic anhydrase (CA) isoform selectivity screening, particularly for distinguishing CA IX and CA XII (tumor-associated isoforms) from CA I and CA II (cytosolic isoforms). Based on class-level evidence from benzamide sulfonamide inhibitors of hCA II [1], the intermediate sulfonamide NH acidity predicted for this substitution pattern may confer isoform selectivity advantages over both unsubstituted phenyl (less acidic, broader activity) and 4-fluorophenyl-only (more acidic, potentially increased off-target CA I/II inhibition) analogs. Researchers investigating hypoxia-responsive CA isoforms in solid tumors may prioritize this compound for in vitro CA inhibition panel screening (hCA I, II, IX, XII) using the stopped-flow CO2 hydration assay.

DHFR-Targeted Anticancer Screening in Antifolate-Resistant Cell Line Panels

The N4-acetamide sulfonamide pharmacophore present in this compound aligns with the structural determinants of DHFR inhibition identified in the Hussein et al. (2019) study, where related N4-substituted sulfonamide-acetamide derivatives demonstrated cytotoxicity against A-549 (lung) and MCF-7 (breast) carcinoma cell lines [2]. The compound's distinct binding mode—engaging the pABA pocket via the sulfonamide group rather than the pteridine-binding site utilized by classical antifolates—positions it as a candidate for screening against methotrexate-resistant and pemetrexed-resistant cancer cell lines. Researchers focused on overcoming antifolate resistance in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models may evaluate this compound in 72-hour MTT or CellTiter-Glo viability assays, with methotrexate and 5-FU as positive controls.

Urease Inhibition Studies for Helicobacter pylori and Antimicrobial Applications

The benzamide-acetamide pharmacophore containing sulfonamide has been validated as a urease inhibitory scaffold, with the sulfonamide group competing with urea for binding to the dinuclear nickel active site [3]. The 4-fluoro-3-methylphenylsulfonamide moiety in the target compound provides hydrophobic interactions with the urease active-site flap region, while the 4-acetamidobenzamide portion contributes additional hydrogen-bonding anchors. This compound may be prioritized for Jack bean urease inhibition assays (phenol-hypochlorite method) and subsequently for H. pylori urease inhibition and anti-H. pylori activity screening (MIC determination against H. pylori strains), with acetohydroxamic acid and thiourea as standard inhibitors.

Physicochemical Property-Based Library Design and Chemical Probe Development

With a computed XLogP of 1.5, TPSA of 113 Ų, and 7 rotatable bonds, this compound occupies a favorable physicochemical space consistent with lead-like properties [4]. The intermediate lipophilicity distinguishes it from more hydrophobic naphthalene-sulfonamide analogs (which carry higher promiscuity risk) and more polar heteroaryl-sulfonamide analogs (which may suffer from poor membrane permeability). Medicinal chemistry teams engaged in fragment-based or ligand-based drug design may select this compound as a core scaffold for systematic SAR expansion, leveraging its balanced properties to explore substituent effects on the benzamide N-acyl group, the sulfonamide aryl ring, and the ethylenediamine linker length. The compound's 7 rotatable bonds also provide conformational flexibility that can be tuned through cyclization or conformational restriction strategies.

Quote Request

Request a Quote for 4-acetamido-N-(2-(4-fluoro-3-methylphenylsulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.